3-[(Z)-(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl benzenesulfonate
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Overview
Description
3-{[(4Z)-5-OXO-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL BENZENESULFONATE is a complex organic compound that features an oxazole ring, a phenyl group, and a benzenesulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Erlenmeyer-Plöchl azlactone synthesis, which involves the condensation of an amino acid with an aldehyde and an isocyanide . The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production while maintaining stringent quality control.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the carbonyl group in the oxazole ring, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Oxazole-5-one derivatives.
Reduction: Hydroxylated oxazole derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
3-{[(4Z)-5-OXO-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL BENZENESULFONATE has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its bioactive oxazole moiety.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The oxazole ring can form hydrogen bonds and π-π interactions with proteins and nucleic acids, influencing their function. The benzenesulfonate group enhances the compound’s solubility and facilitates its transport across cell membranes .
Comparison with Similar Compounds
Similar Compounds
Oxazole-5-one derivatives: Share the oxazole ring structure and exhibit similar biological activities.
1,3,4-Oxadiazole derivatives: Possess a similar five-membered ring with nitrogen and oxygen atoms, used in medicinal chemistry.
Uniqueness
3-{[(4Z)-5-OXO-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL BENZENESULFONATE is unique due to the combination of its oxazole ring and benzenesulfonate group, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C22H15NO5S |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
[3-[(Z)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenyl] benzenesulfonate |
InChI |
InChI=1S/C22H15NO5S/c24-22-20(23-21(27-22)17-9-3-1-4-10-17)15-16-8-7-11-18(14-16)28-29(25,26)19-12-5-2-6-13-19/h1-15H/b20-15- |
InChI Key |
WLSFCEARYPEJIF-HKWRFOASSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N/C(=C\C3=CC(=CC=C3)OS(=O)(=O)C4=CC=CC=C4)/C(=O)O2 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC(=CC=C3)OS(=O)(=O)C4=CC=CC=C4)C(=O)O2 |
Origin of Product |
United States |
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